molecular formula C18H15OPS B14727933 S-Phenyl diphenylphosphinothioate CAS No. 5510-78-1

S-Phenyl diphenylphosphinothioate

Cat. No.: B14727933
CAS No.: 5510-78-1
M. Wt: 310.4 g/mol
InChI Key: KEKMRZXUTZRTOE-UHFFFAOYSA-N
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Description

S-Phenyl diphenylphosphinothioate is an organophosphorus compound characterized by the presence of a phosphorus-sulfur bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl diphenylphosphinothioate typically involves the reaction of diphenylphosphine oxide with thiophenol in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like dimethylformamide at room temperature for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Phosphine Oxides: Formed through oxidation reactions.

    Substituted Phosphinothioates: Resulting from substitution reactions with various nucleophiles.

Scientific Research Applications

S-Phenyl diphenylphosphinothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-Phenyl diphenylphosphinothioate involves its ability to form stable phosphorus-sulfur bonds. This stability allows it to participate in various chemical reactions, including oxidation and substitution. The compound can interact with molecular targets such as enzymes, potentially inhibiting their activity by binding to active sites .

Comparison with Similar Compounds

    S-Aryl Phosphorothioates: These compounds also contain phosphorus-sulfur bonds and are used in similar applications.

    Phosphine Oxides: Formed through the oxidation of phosphinothioates and have similar chemical properties.

Uniqueness: S-Phenyl diphenylphosphinothioate is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to form stable phosphorus-sulfur bonds makes it particularly valuable in organic synthesis and materials science .

Properties

CAS No.

5510-78-1

Molecular Formula

C18H15OPS

Molecular Weight

310.4 g/mol

IUPAC Name

[phenyl(phenylsulfanyl)phosphoryl]benzene

InChI

InChI=1S/C18H15OPS/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H

InChI Key

KEKMRZXUTZRTOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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